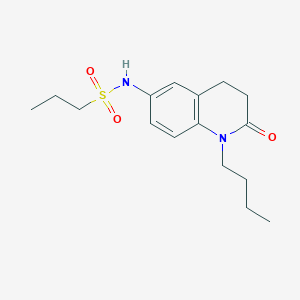

N-(1-丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, also known as BQS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BQS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

科学研究应用

合成和生物活性

含有杂环分子(如喹啉)的新型磺酸盐衍生物的合成表明这些化合物表现出潜在的生物活性。例如,Fadda 等人(2016 年)的一项研究描述了具有抗菌和抗真菌活性的季铵盐的合成,突出了磺酸盐衍生物在开发新的抗菌剂中的效用 Fadda、El-Mekawy 和 AbdelAal,2016。

催化和化学合成

Goli-Jolodar 等人(2016 年)引入了一种新型纳米级 N-磺化布朗斯台德酸催化剂,用于在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物。这展示了磺酰胺衍生物在促进环境友好和高效化学合成中的作用 Goli-Jolodar、Shirini 和 Seddighi,2016。

光催化和材料科学

Su 等人(2012 年)探索了钯催化的 [60] 富勒烯与 N-苄基磺酰胺的杂环化,证明了磺酰胺衍生物在富勒烯功能化中的效用。此过程提供富勒烯稠合的四氢异喹啉,表明在材料科学和有机光伏领域具有潜在应用 Su、Wang 和 Wang,2012。

萃取和分离技术

Ajioka 等人(2008 年)研究了在离子液体萃取体系中使用 8-磺酰胺喹啉衍生物作为螯合萃取剂,证明了与传统的氯仿体系相比,其对金属阳离子的萃取能力更强。这项研究突出了磺酰胺衍生物在开发用于金属离子分离的新型萃取剂中的潜力 Ajioka、Oshima 和 Hirayama,2008。

作用机制

Target of Action

It is noted that similar compounds have been found to inhibit phosphodiesterase iii a (pde3a) .

Mode of Action

Related compounds have been found to inhibit adenosine uptake , which could suggest a similar mode of action.

Biochemical Pathways

The inhibition of pde3a and adenosine uptake by similar compounds could affect multiple pathways, including those involved in cellular signaling and energy metabolism.

Result of Action

Similar compounds have been found to have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

属性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-5-10-18-15-8-7-14(17-22(20,21)11-4-2)12-13(15)6-9-16(18)19/h7-8,12,17H,3-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTNEKFAMITCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![(E)-N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2887678.png)

![N,N-bis(cyanomethyl)-3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2887679.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)